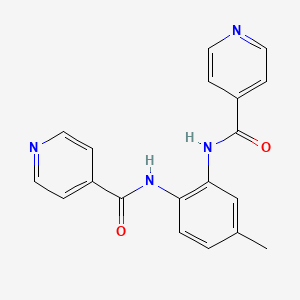![molecular formula C18H19BrN2O4 B5719196 N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5719196.png)
N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide, also known as Compound X, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X exerts its anti-tumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It does this by activating the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases. It also inhibits the NF-κB signaling pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
This compound X has been found to have several biochemical and physiological effects. It can induce cell cycle arrest, inhibit cell migration and invasion, and regulate the expression of various genes involved in cancer progression. It has also been found to have anti-angiogenic effects, which can inhibit the growth of blood vessels that supply tumors with nutrients.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X in lab experiments is its specificity for cancer cells. It has been found to have minimal toxicity towards normal cells, which makes it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of using this compound X is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of its potential applications in combination therapy with other anti-cancer drugs. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its anti-tumor activity and to identify potential biomarkers for patient selection.
Méthodes De Synthèse
N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X can be synthesized through a multi-step process that involves the reaction of 4-bromo-3-methylphenol with acetic anhydride to form 4-bromo-3-methylphenyl acetate. The resulting compound is then reacted with 2-(2-methoxyphenyl)ethanamine to form this compound X.
Applications De Recherche Scientifique
N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X has been found to have potential applications in various fields of scientific research. One of the main areas of interest is its anti-tumor activity. Studies have shown that this compound X can inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the development of drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 2-(4-bromo-3-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4/c1-12-9-14(7-8-15(12)19)24-11-18(22)25-21-17(20)10-13-5-3-4-6-16(13)23-2/h3-9H,10-11H2,1-2H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPYKZAWFMSMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)ON=C(CC2=CC=CC=C2OC)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)O/N=C(/CC2=CC=CC=C2OC)\N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5719119.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5719128.png)
![1-[(4-chloro-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5719131.png)



![4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5719166.png)




![N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5719200.png)
![3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one](/img/structure/B5719220.png)